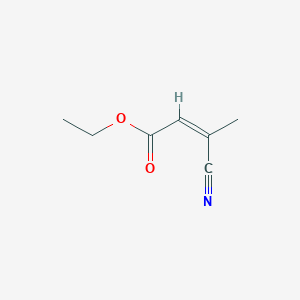
ethyl (Z)-3-cyanobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-3-cyanobut-2-enoate is an organic compound characterized by the presence of a cyano group (–CN) and an ester functional group (–COOEt) attached to a but-2-enoate backbone The (Z) designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side of the double bond
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an aldehyde, followed by a subsequent dehydration step. The reaction typically requires a base catalyst such as piperidine or pyridine and is carried out under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl (Z)-3-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl (Z)-3-aminobut-2-enoate.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds (e.g., n-butyllithium) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
Ethyl (Z)-3-cyanobut-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl (Z)-3-cyanobut-2-enoate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
類似化合物との比較
Ethyl (Z)-3-cyanobut-2-enoate can be compared with similar compounds such as:
Ethyl (E)-3-cyanobut-2-enoate: The (E) isomer has the cyano and ester groups on opposite sides of the double bond, leading to different chemical and physical properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Ethyl (Z)-3-cyanopent-2-enoate:
This compound’s unique combination of functional groups and geometric configuration makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
40595-04-8 |
|---|---|
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
ethyl (Z)-3-cyanobut-2-enoate |
InChI |
InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4- |
InChIキー |
ZRKOIZAQWIGYPW-XQRVVYSFSA-N |
異性体SMILES |
CCOC(=O)/C=C(/C)\C#N |
正規SMILES |
CCOC(=O)C=C(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


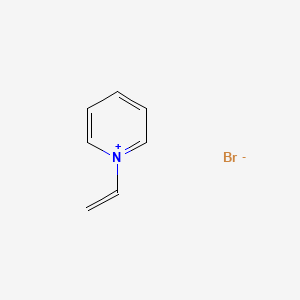


phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)


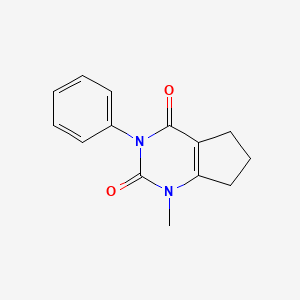

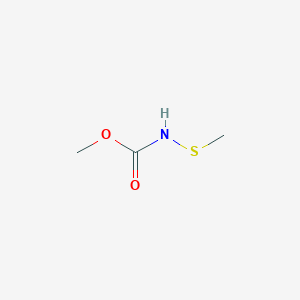
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
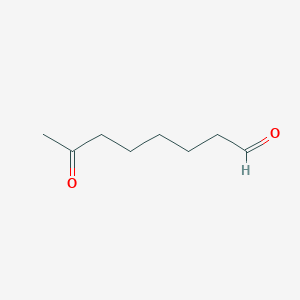
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)

